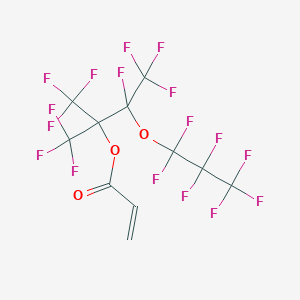

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate is a specialized fluorinated monomer known for its unique chemical properties. This compound is characterized by the presence of perfluorinated groups, which impart exceptional chemical stability and resistance to solvents, acids, and bases. It is commonly used in the synthesis of advanced materials, particularly in the field of polymer chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate typically involves the following steps:

Heck-type Cross-Coupling: This method involves the reaction of a perfluorinated alkene with an acrylate derivative in the presence of a palladium catalyst.

Nucleophilic Displacement: In this approach, a perfluorinated alcohol is reacted with an acrylate ester in the presence of a strong base.

Wittig-Horner Reaction: This method involves the reaction of a perfluorinated phosphonate with an aldehyde or ketone to form the desired acrylate.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Sourcing and purification of perfluorinated precursors and acrylate derivatives.

Reaction Setup: Utilizing large reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions.

Purification: Employing techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate undergoes various chemical reactions, including:

Addition Reactions: The double bond in the acrylate group allows for addition reactions with nucleophiles and electrophiles.

Polymerization: This compound can undergo radical polymerization to form high-performance polymers with unique properties.

Hydrosilylation: Reaction with hydrosilanes in the presence of a platinum catalyst to form silicon-containing derivatives.

Common Reagents and Conditions

Nucleophiles: Such as amines and thiols, react with the acrylate group under mild conditions.

Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.

Hydrosilanes: Used in hydrosilylation reactions with chloroplatinic acid as a catalyst.

Major Products Formed

Polymers: High-performance fluoropolymers with applications in coatings and membranes.

Silicon Derivatives: Fluorosilicone surfactants with unique surface-active properties.

Wissenschaftliche Forschungsanwendungen

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate involves its interaction with various molecular targets and pathways:

Polymerization: The acrylate group undergoes radical polymerization, forming long polymer chains with unique properties.

Surface Modification: The perfluorinated groups impart low surface energy, making it useful in coatings and surface treatments.

Chemical Stability: The strong carbon-fluorine bonds provide exceptional resistance to chemical degradation and environmental factors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Perfluorooctanoic Acid (PFOA): A widely used surfactant with similar chemical stability but different applications.

Perfluorooctyl Sulfonic Acid (PFOS): Known for its use in firefighting foams and stain-resistant coatings.

Tetrafluoroethylene (TFE):

Uniqueness

Perfluoro(2,3-dimethyl-4-oxahept-2-yl) acrylate stands out due to its unique combination of perfluorinated groups and acrylate functionality, making it highly versatile for various applications in polymer chemistry, surface coatings, and advanced materials .

Eigenschaften

CAS-Nummer |

1622868-66-9 |

|---|---|

Molekularformel |

C11H3F17O3 |

Molekulargewicht |

506.11 g/mol |

IUPAC-Name |

[1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-yl] prop-2-enoate |

InChI |

InChI=1S/C11H3F17O3/c1-2-3(29)30-4(7(15,16)17,8(18,19)20)6(14,10(24,25)26)31-11(27,28)5(12,13)9(21,22)23/h2H,1H2 |

InChI-Schlüssel |

FIGBQVAJPJHIDX-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC(=O)OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)

![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)

![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)

![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)

![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)

![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)